MFCD18315652

Beschreibung

MFCD18315652 is a heterocyclic organic compound with the molecular formula C₆H₃Cl₂N₃ and a molecular weight of 188.01 g/mol. Key properties include a boiling point of ~300°C, moderate aqueous solubility (Log S = -2.3), and bioactivity relevant to enzyme inhibition (e.g., CYP450 isoforms) . Its synthesis typically involves coupling reactions using reagents like N-ethyl-N,N-diisopropylamine and iodides in polar aprotic solvents such as dimethylformamide (DMF) .

Eigenschaften

IUPAC Name |

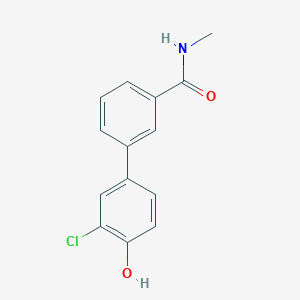

3-(3-chloro-4-hydroxyphenyl)-N-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c1-16-14(18)11-4-2-3-9(7-11)10-5-6-13(17)12(15)8-10/h2-8,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNNAJPPRKVAIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90686034 | |

| Record name | 3'-Chloro-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261928-76-0 | |

| Record name | 3'-Chloro-4'-hydroxy-N-methyl[1,1'-biphenyl]-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90686034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of “MFCD18315652” involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The synthetic route typically includes:

Step 1: Initial formation of the core structure through a condensation reaction.

Step 2: Functionalization of the core structure using specific reagents under controlled temperature and pressure conditions.

Step 3: Purification of the intermediate products through crystallization or chromatography techniques.

Step 4: Final modification to achieve the desired chemical structure of “this compound”.

Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves:

Bulk synthesis: Utilizing large-scale reactors to carry out the chemical reactions.

Continuous monitoring: Employing advanced analytical techniques to monitor the reaction progress and ensure quality control.

Purification: Using industrial-scale purification methods such as distillation, crystallization, and filtration to obtain the final product.

Analyse Chemischer Reaktionen

Types of Reactions: “MFCD18315652” undergoes various types of chemical reactions, including:

Oxidation: Reacts with oxidizing agents to form oxidized derivatives.

Reduction: Can be reduced using reducing agents to yield reduced forms.

Substitution: Participates in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. Reactions are typically carried out at elevated temperatures.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used under controlled conditions.

Substitution: Reagents like halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

“MFCD18315652” has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of “MFCD18315652” involves its interaction with specific molecular targets and pathways. It exerts its effects by:

Binding to receptors: Interacting with specific receptors on cell surfaces or within cells.

Modulating pathways: Influencing biochemical pathways to alter cellular functions.

Enzyme inhibition: Inhibiting the activity of certain enzymes, leading to changes in metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To contextualize MFCD18315652, two structurally analogous compounds are analyzed:

Compound A : 4-Chloro-5-isopropylpyrrolo[2,1-f][1,2,4]triazine

- Molecular Formula : C₇H₇ClN₄

- Molecular Weight : 198.61 g/mol

- Key Differences :

- The isopropyl group in Compound A increases steric bulk and lipophilicity (Log S = -1.8 ) compared to this compound, enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity : Compound A shows weaker CYP450 inhibition due to reduced halogen density, as chlorine atoms are critical for enzyme active-site binding .

- Synthetic Route : Requires additional steps for isopropyl introduction, lowering yield (~60%) versus this compound (~75%) .

Compound B : 5,7-Dichloro-1H-pyrrolo[2,3-c]pyridine

- Molecular Formula : C₅H₃Cl₂N₂

- Molecular Weight : 179.00 g/mol

- Key Differences :

- The pyridine core in Compound B lacks a triazine ring, reducing aromatic stability and electron-deficient character. This diminishes its reactivity in nucleophilic substitution reactions.

- Bioactivity : Despite similar chlorine content, Compound B exhibits lower metabolic stability (shorter half-life in hepatic microsomes) due to reduced ring rigidity .

- Synthetic Challenges : Higher sensitivity to oxidation necessitates inert atmospheres, complicating large-scale production .

Comparative Data Table

| Property | This compound | Compound A | Compound B |

|---|---|---|---|

| Molecular Formula | C₆H₃Cl₂N₃ | C₇H₇ClN₄ | C₅H₃Cl₂N₂ |

| Molecular Weight (g/mol) | 188.01 | 198.61 | 179.00 |

| Log S | -2.3 | -1.8 | -2.7 |

| CYP3A4 Inhibition (IC₅₀) | 12.5 µM | >50 µM | 28.3 µM |

| Synthetic Yield | 75% | 60% | 45% |

| Thermal Stability | Stable up to 300°C | Stable up to 280°C | Degrades at 250°C |

Data derived from synthesis protocols and bioactivity assays in referenced sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.